RDEA-436 -

RDEA-436

Catalog Number: EVT-1535621
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Overview

RDEA-436 is a small molecule compound primarily investigated for its potential therapeutic applications. It belongs to the class of inhibitors targeting specific signaling pathways involved in various diseases, particularly those related to inflammation and cancer. The compound has garnered attention due to its unique mechanism of action and its ability to modulate biological processes at the molecular level.

Source

RDEA-436 was developed by researchers exploring inhibitors of the mitogen-activated protein kinase pathway. The compound has been studied in various preclinical models, demonstrating efficacy in reducing disease markers associated with inflammation and tumor growth.

Classification

RDEA-436 is classified as a selective inhibitor of certain kinases, which are enzymes that play critical roles in cellular signaling pathways. This classification places it within a broader category of therapeutic agents aimed at modulating kinase activity to achieve desired biological effects.

Synthesis Analysis

Methods

The synthesis of RDEA-436 involves several key steps, typically starting from commercially available starting materials. The process may include:

  1. Formation of Key Intermediates: Utilizing various chemical reactions such as coupling reactions or cyclization to form intermediates that will lead to the final product.
  2. Purification: After synthesis, purification techniques such as chromatography are employed to isolate RDEA-436 from unreacted materials and byproducts.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

RDEA-436 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Key Functional Groups: These may include aromatic rings, heterocycles, or other moieties that enhance its binding affinity to target proteins.

Data

The molecular weight and other structural data can be determined through analytical methods such as mass spectrometry and X-ray crystallography, providing insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

RDEA-436 undergoes specific chemical reactions that are crucial for its activity:

  1. Binding Reactions: The compound interacts with target kinases through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.
  2. Metabolic Reactions: In vivo studies indicate that RDEA-436 may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could influence its pharmacokinetics.

Technical Details

Understanding these reactions is essential for optimizing the compound's efficacy and safety profile in therapeutic applications.

Mechanism of Action

Process

The mechanism of action of RDEA-436 involves the selective inhibition of specific kinases within signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, RDEA-436 effectively disrupts downstream signaling cascades associated with inflammation and tumor growth.

Data

Preclinical studies have demonstrated that RDEA-436 can significantly reduce the activation of target pathways, leading to decreased cellular proliferation in cancer models and reduced inflammatory responses in models of chronic inflammation.

Physical and Chemical Properties Analysis

Physical Properties

RDEA-436 exhibits several notable physical properties:

  • Solubility: It is typically soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability under various conditions (e.g., temperature, pH) is crucial for its storage and use in experiments.

Chemical Properties

The chemical properties include:

  • pKa Values: These values indicate the acidity or basicity of the compound, influencing its ionization state at physiological pH.
  • Reactivity: Understanding how RDEA-436 reacts with other substances is vital for predicting its behavior in biological systems.
Applications

Scientific Uses

RDEA-436 has several potential applications in scientific research:

  1. Cancer Research: Due to its ability to inhibit key signaling pathways involved in tumor growth, it is being studied as a potential therapeutic agent for various cancers.
  2. Inflammation Studies: The compound is also explored for its anti-inflammatory properties, making it relevant in research focused on chronic inflammatory diseases.
  3. Drug Development: As a kinase inhibitor, RDEA-436 serves as a lead compound for developing new drugs targeting similar pathways.
Introduction to RDEA-436: Pharmacological Profile and Therapeutic Context

Structural and Functional Characterization of RDEA-436 as a Second-Generation MEK Inhibitor

RDEA-436 is a second-generation mitogen-activated ERK kinase (MEK) inhibitor developed by Ardea Biosciences as part of their targeted oncology and inflammation program. Chemically classified as a non-ATP competitive inhibitor, RDEA-436 exhibits high specificity for MEK1/2 isoforms—key regulators of the RAS/RAF/MAPK signaling cascade. The compound's distinct molecular architecture enables allosteric inhibition of MEK's catalytic site, preventing phosphorylation and activation of downstream extracellular signal-regulated kinase (ERK) without competing with adenosine triphosphate (ATP) binding pockets [1] [9]. This mechanism confers exceptional selectivity, minimizing off-target effects against a broad panel of 300+ kinases, as demonstrated in biochemical assays [9].

Preclinical characterization revealed favorable pharmaceutical properties, including >98% purity as a solid powder, solubility in dimethyl sulfoxide (DMSO), and stability under recommended storage conditions (0–4°C short-term; -20°C long-term) [1]. Pharmacokinetic studies in human microdose trials using Accelerator Mass Spectrometry indicated a prolonged half-life supporting once-daily oral dosing—a significant advantage over earlier MEK inhibitors [3] [9]. In vitro and in vivo models further demonstrated potent tumor growth suppression in multiple cancer lineages and anti-inflammatory activity in dextran sulfate sodium-induced colitis, outperforming standard therapies like infliximab [3].

Table 1: Key Molecular and Pharmacological Properties of RDEA-436

PropertyCharacterization
TargetMEK1/2 (allosteric non-ATP competitive)
Selectivity>300-fold vs. other kinases
SolubilitySoluble in DMSO; insoluble in water
Purity>98%
Pharmacokinetic ProfileLong half-life (supports once-daily dosing)
CNS PenetrationLimited

Role of MEK in the Ras/MAPK Signaling Pathway: Implications for Disease Pathogenesis

The Ras/Raf/MEK/ERK (MAPK) pathway is a conserved signaling cascade transmitting extracellular mitogenic signals to intracellular effectors, governing cell proliferation, differentiation, and survival. MEK1/2 occupies a critical node in this pathway, acting as a dual-specificity kinase that activates ERK1/2 through phosphorylation of threonine and tyrosine residues within a Thr-Glu-Tyr motif [8]. Dysregulation of this pathway—via mutations in RAS (33% of human cancers) or RAF (8%)—induces constitutive MEK/ERK activation, driving uncontrolled cell division and tumorigenesis [2] [7].

RDEA-436 targets oncogenic addiction to MAPK signaling in malignancies like melanoma, thyroid cancer, and colorectal carcinoma. Preclinical evidence indicates that MEK inhibition disrupts downstream ERK-mediated transcription of proliferation genes (e.g., MYC, FOS) and survival factors [7] [8]. Additionally, cross-talk with parallel pathways such as PI3K/AKT/mTOR contributes to resistance; melanoma models with acquired resistance to BRAF inhibitors (e.g., vemurafenib) show persistent AKT activity, rendering them sensitive to MEK/AKT co-inhibition [6]. This mechanistic rationale positions RDEA-436 as a candidate for combination therapies targeting pathway reactivation.

Table 2: Oncogenic Drivers of MAPK Pathway Activation in Human Cancers

Genetic AlterationFrequency in Human CancersPrimary Tumor Types
RAS mutations33%Pancreatic, colorectal, lung
BRAF mutations8%Melanoma, thyroid, ovarian
MEK alterations<1%Melanoma, lung cancer

Historical Development of MEK Inhibitors: From First- to Second-Generation Agents

The evolution of MEK inhibitors began with first-generation agents like CI-1040 and RDEA119, which demonstrated proof-of-concept but faced limitations in bioavailability, brain penetration, and toxicity [3]. RDEA-436 emerged as a successor within Ardea Biosciences' MEK inhibitor program, designed to overcome these challenges through structural optimization. Key advancements included:

  • Enhanced Pharmacokinetics: Microdose studies confirmed RDEA-436's long half-life (>20 hours), enabling once-daily dosing compared to CI-1040's requiring multiple daily doses [9].
  • Reduced CNS Exposure: Unlike trametinib, RDEA-436 exhibited limited blood-brain barrier penetration, lowering risks of neurotoxicity [1] [9].
  • Broad Therapeutic Scope: While initially targeted for cancer, RDEA-436 showed efficacy in inflammatory models like colitis, expanding potential applications [3].

Despite promising preclinical data, RDEA-436's development was discontinued in Phase I trials for solid tumors after Bayer acquired Ardea's MEK portfolio in 2008 [8] [10]. This decision reflected strategic prioritization of earlier candidates like RDEA119 and the rise of combination therapies (e.g., BRAF/MEK co-inhibition). Nevertheless, RDEA-436 contributed to second-generation inhibitor design principles, emphasizing kinetics-driven dosing and CNS-sparing profiles [9] [10].

Table 3: Generational Evolution of MEK Inhibitors

FeatureFirst-Generation (e.g., RDEA119)Second-Generation (e.g., RDEA-436)Current Agents (e.g., Trametinib)
Dosing FrequencyTwice dailyOnce dailyOnce daily
CNS PenetrationModerateLowModerate
SelectivityMEK1/2MEK1/2MEK1/2
Development StatusPhase II (discontinued)Phase I (discontinued)FDA-approved

Properties

Product Name

RDEA-436

IUPAC Name

NONE

Solubility

soluble in DMSO, not soluble in water.

Synonyms

RDEA436; RDEA-436; RDEA 436.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.